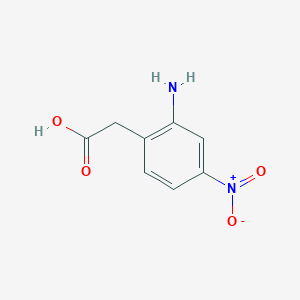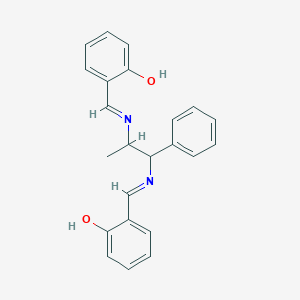![molecular formula C16H18N4OS B12502072 2-[(1-methylbenzimidazol-2-yl)methylsulfanyl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B12502072.png)
2-[(1-methylbenzimidazol-2-yl)methylsulfanyl]-6-propyl-1H-pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(1-methyl-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-propyl-1H-pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a benzimidazole moiety with a pyrimidinone core, connected via a sulfanyl linkage. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-methyl-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-propyl-1H-pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Attachment of the Sulfanyl Group: The benzimidazole derivative is then reacted with a suitable thiol compound to introduce the sulfanyl group.
Construction of the Pyrimidinone Core: The final step involves the cyclization of the intermediate with a propyl-substituted pyrimidinone precursor under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(1-methyl-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-propyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions to modify the benzimidazole or pyrimidinone rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzimidazole or pyrimidinone rings.
Wissenschaftliche Forschungsanwendungen
2-{[(1-methyl-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-propyl-1H-pyrimidin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
Wirkmechanismus
The mechanism of action of 2-{[(1-methyl-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-propyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The sulfanyl group may enhance the compound’s binding affinity or stability, while the pyrimidinone core can interact with nucleic acids or proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-(1H-benzimidazol-2-yl)ethanol and 2-(1H-benzimidazol-2-yl)acetonitrile share the benzimidazole core but differ in their substituents.
Pyrimidinone Derivatives: Compounds such as 2-amino-4,6-dimethylpyrimidin-5-one and 2-thioxo-4,6-dimethylpyrimidin-5-one share the pyrimidinone core but have different functional groups.
Uniqueness
The uniqueness of 2-{[(1-methyl-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-propyl-1H-pyrimidin-4-one lies in its combined structure, which imparts distinct chemical and biological properties. The presence of both benzimidazole and pyrimidinone moieties, connected via a sulfanyl linkage, allows for unique interactions with molecular targets, making it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C16H18N4OS |
|---|---|
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
2-[(1-methylbenzimidazol-2-yl)methylsulfanyl]-4-propyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H18N4OS/c1-3-6-11-9-15(21)19-16(17-11)22-10-14-18-12-7-4-5-8-13(12)20(14)2/h4-5,7-9H,3,6,10H2,1-2H3,(H,17,19,21) |
InChI-Schlüssel |
FHAQVIBQFCWMQI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=O)NC(=N1)SCC2=NC3=CC=CC=C3N2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![11-(3-hydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12501996.png)

![5-{[1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12502026.png)
![2-[5-Hydroxy-2,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione](/img/structure/B12502030.png)


![Naphthalen-1-yl[4-(tricyclo[3.3.1.1~3,7~]dec-2-yl)piperazin-1-yl]methanone](/img/structure/B12502054.png)
![N-(2-ethyl-6-methylphenyl)-2-[3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide](/img/structure/B12502060.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N-(2-methoxy-5-nitrophenyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12502068.png)
![1-{2-[(4-Bromo-2-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12502080.png)
![2-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxy-3-iodophenyl)propanoic acid](/img/structure/B12502083.png)

![Methyl 5-({2-[(2,4-dichlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12502094.png)
